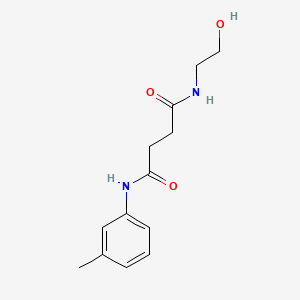
Butanediamide, N'-(2-hydroxyethyl)-N'-(3-methylphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "Butanediamide, N'-(2-hydroxyethyl)-N'-(3-methylphenyl)-" is not directly mentioned in the provided papers. However, the papers discuss related compounds and reactions that can provide insights into the synthesis, structure, and properties of similar butanediamide derivatives. For instance, the structure of N,N'-bis(2-hydroxyphenyl)butanediamide has been determined, which consists of two 2-hydroxyphenyl moieties attached to the nitrogens of the butanediamide . This information can be used to infer aspects of the molecular structure of the compound .
Synthesis Analysis
The synthesis of related compounds involves the use of protected glycolic acid and selective alkylation reactions to produce enantiopure alpha-hydroxyacids, esters, or amides . Additionally, N-tert-butanesulfinyl imines serve as intermediates for the asymmetric synthesis of amines, which could potentially be applied to the synthesis of butanediamide derivatives . The versatility of these methods suggests that a similar approach could be used for synthesizing "Butanediamide, N'-(2-hydroxyethyl)-N'-(3-methylphenyl)-".
Molecular Structure Analysis
The molecular structure of N,N'-bis(2-hydroxyphenyl)butanediamide provides a reference for analyzing the structure of butanediamide derivatives. The compound crystallizes in the monoclinic space group with specific cell dimensions, indicating a well-defined crystalline structure . This information is valuable for understanding the potential crystalline nature of "Butanediamide, N'-(2-hydroxyethyl)-N'-(3-methylphenyl)-".
Chemical Reactions Analysis
The reactions of amines with formaldehyde or aryl aldehydes to produce imines and chalcones are relevant to the chemical behavior of butanediamide derivatives. These reactions demonstrate the reactivity of the amide group and the potential for further functionalization. The synthesis of a versatile (S)-3-(hydroxymethyl)butane-1,2,4-triol building block also highlights the potential for creating complex molecules from simpler precursors, which could be applicable to the synthesis and modification of butanediamide derivatives.
Physical and Chemical Properties Analysis
While the papers do not directly discuss the physical and chemical properties of "Butanediamide, N'-(2-hydroxyethyl)-N'-(3-methylphenyl)-", they do provide insights into the properties of related compounds. For example, the crystalline structure of N,N'-bis(2-hydroxyphenyl)butanediamide suggests that similar butanediamide derivatives may also exhibit crystallinity. The reactivity of the compounds with various nucleophiles and electrophiles indicates that "Butanediamide, N'-(2-hydroxyethyl)-N'-(3-methylphenyl)-" may have similar reactivity patterns, which would influence its physical and chemical properties.
Wissenschaftliche Forschungsanwendungen
Phytochemical Investigations and Biological Activities
Phytochemical investigations have identified butanediamide derivatives in natural sources, such as Salvadora persica, showing significant biological activities. For example, these compounds exhibit inhibitory effects on human collagen-induced platelet aggregation and moderate antibacterial activity against Escherichia coli (Khalil, 2006).
Material Science and Membrane Technology
In material science, derivatives of butanediamide have been utilized in the synthesis and characterization of novel polymers and composite membranes. These materials are investigated for their desalination capabilities, showcasing significant salt rejection rates and antifouling properties, making them valuable in water treatment applications (Padaki et al., 2013).
Antifungal and Antibacterial Studies
Several studies have synthesized butanediamide analogues to test their antifungal and antibacterial properties. These compounds show promising activities against various Candida species, offering potential avenues for developing new antifungal agents (Dama et al., 2013).
Anion Recognition
Research into anion recognition has led to the development of N,N'-diarylalkanediamides from aliphatic dicarboxylic acids. These compounds have been studied for their selective fluoride recognition capabilities, highlighting their potential in chemical sensing applications (Wagner-Wysiecka & Łukasik, 2012).
Organic Synthesis and Chemical Kinetics
In organic chemistry, butanediamide derivatives have been employed in studying urethane reaction kinetics, providing valuable insights into reaction mechanisms and thermodynamic parameters (Yang, 2012). Additionally, their role in synthesizing complex organic compounds and ligands for metal complexes has been explored, contributing to advancements in synthetic methodologies and material science (Shiekh et al., 2014).
Eigenschaften
IUPAC Name |
N-(2-hydroxyethyl)-N'-(3-methylphenyl)butanediamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-10-3-2-4-11(9-10)15-13(18)6-5-12(17)14-7-8-16/h2-4,9,16H,5-8H2,1H3,(H,14,17)(H,15,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNIIMRPMULTZEQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CCC(=O)NCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00169000 |
Source


|
| Record name | Butanediamide, N'-(2-hydroxyethyl)-N'-(3-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00169000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Butanediamide, N'-(2-hydroxyethyl)-N'-(3-methylphenyl)- | |
CAS RN |
171088-68-9 |
Source


|
| Record name | Butanediamide, N'-(2-hydroxyethyl)-N'-(3-methylphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171088689 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanediamide, N'-(2-hydroxyethyl)-N'-(3-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00169000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



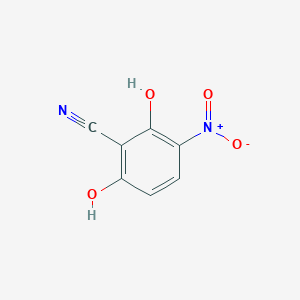

![3-[3,5-Bis(trifluoromethyl)phenyl]prop-2-yn-1-ol](/img/structure/B1301084.png)

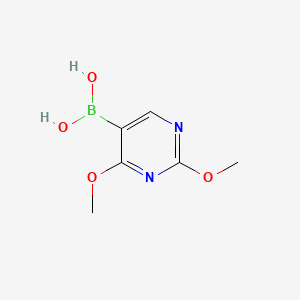

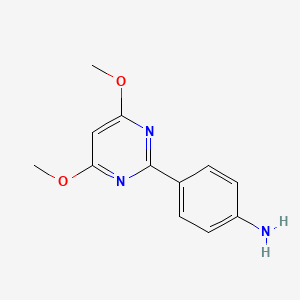
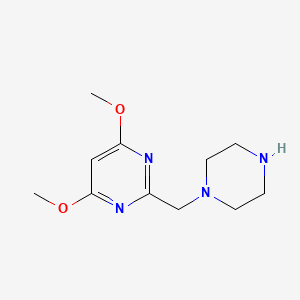
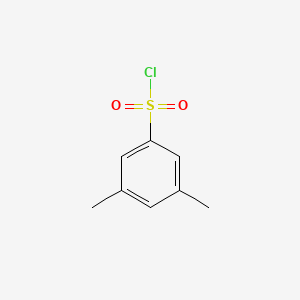

![2,8-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1301096.png)
![1,3-Dimethyl-4-methoxypyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B1301099.png)